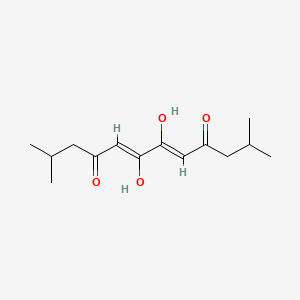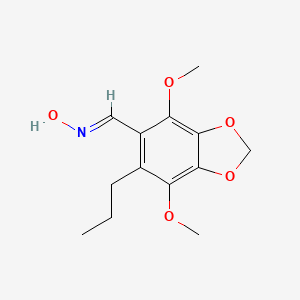
(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione is a complex organic compound characterized by its unique structure featuring two hydroxyl groups and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione can be achieved through a series of stereoselective reactions. One common method involves the Chodkiewicz-Cadiot reaction followed by hydroboration. This process starts with the coupling of a lithium acetylide-ethylenediamine complex with a suitable halide to form a diyne intermediate. The diyne is then treated with dicyclohexylborane in tetrahydrofuran, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(5Z,7Z)-5,7-dodecadien-1-ol: Another compound with similar double bond configuration but different functional groups.
Cyclooctatetraene: A polyunsaturated hydrocarbon with a similar structure but different reactivity.
Uniqueness
(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione is unique due to its combination of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H22O4 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione |
InChI |
InChI=1S/C14H22O4/c1-9(2)5-11(15)7-13(17)14(18)8-12(16)6-10(3)4/h7-10,17-18H,5-6H2,1-4H3/b13-7-,14-8- |
InChI Key |
DZWIDGPNQZKRMS-PVRNWPCDSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\O)/C(=C/C(=O)CC(C)C)/O)C |
Canonical SMILES |
CC(C)CC(=O)C=C(C(=CC(=O)CC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11482049.png)
![8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11482059.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11482061.png)

![Acetic acid, 2-[[6-amino-1-(2-furanylmethyl)-1,4-dihydro-4-oxo-2-pyrimidinyl]thio]-, ethyl ester](/img/structure/B11482077.png)
![2-[(4-methylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11482081.png)

![2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11482094.png)
![2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide](/img/structure/B11482095.png)
![N-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11482108.png)
![N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11482110.png)
![2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11482112.png)
![5-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11482119.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-](/img/structure/B11482123.png)
